Lipophilicity Advantage Over Des-Chloro Analog
The target compound 5-chloro-4-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole exhibits a calculated LogP of 1.44, compared with a LogP of 0.37 for the des-chloro analog 5-methyl-1H-pyrazolo[1,5-c][1,2,3]triazole (CAS 93549-94-1) . This ∼1.1 log unit increase represents an approximately 12-fold higher octanol–water partition coefficient, indicating substantially enhanced lipophilicity conferred by the 5-chloro substituent. The higher LogP is consistent with improved predicted passive membrane permeability and altered reverse-phase chromatographic retention [1].
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.44 |
| Comparator Or Baseline | 5-Methyl-1H-pyrazolo[1,5-c][1,2,3]triazole (des-chloro analog, CAS 93549-94-1): LogP = 0.37 |
| Quantified Difference | ΔLogP ≈ +1.07 (∼12× higher partitioning into octanol) |
| Conditions | Predicted LogP values from Chemsrc database; calculation method not specified (likely ACD/Labs or similar consensus algorithm) |
Why This Matters
For screening library procurement and medicinal chemistry programs, the 1.1 log unit LogP difference alters predicted membrane permeability and may significantly impact cell-based assay outcomes and ADME profiles, making the two compounds non-substitutable despite sharing the same core scaffold.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. https://doi.org/10.1517/17460441003605098. View Source
